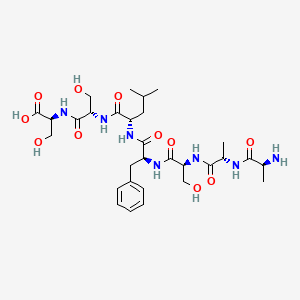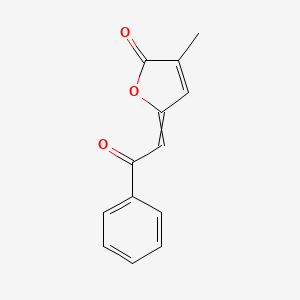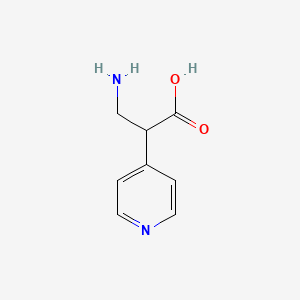![molecular formula C13H14FNO3 B14185484 (2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate CAS No. 922735-39-5](/img/structure/B14185484.png)
(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate is a chemical compound with a unique structure that includes a cyano group, a fluorophenyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of (4-fluorophenyl)methanol with an appropriate cyanoacetate under basic conditions to form the intermediate. This intermediate is then subjected to esterification to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Shares the fluorophenyl group but differs in the rest of the structure.
Thiophene/phenylene co-oligomers: Contains methoxy or cyano groups but has a different core structure.
Uniqueness
(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate is unique due to its combination of a cyano group, a fluorophenyl group, and an acetate ester. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
922735-39-5 |
|---|---|
Formule moléculaire |
C13H14FNO3 |
Poids moléculaire |
251.25 g/mol |
Nom IUPAC |
[(2R)-1-cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C13H14FNO3/c1-10(16)18-13(6-7-15)9-17-8-11-2-4-12(14)5-3-11/h2-5,13H,6,8-9H2,1H3/t13-/m1/s1 |
Clé InChI |
WAOZRKSYRMJWCW-CYBMUJFWSA-N |
SMILES isomérique |
CC(=O)O[C@H](CC#N)COCC1=CC=C(C=C1)F |
SMILES canonique |
CC(=O)OC(CC#N)COCC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)

![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)






![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)

![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
